(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
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Description
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C16H23NO7 and its molecular weight is 341.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiepileptic Activity
A study by Marona, Górka, and Szneler (1998) synthesized and assessed the anticonvulsant properties of certain aminoisopropanoloxy derivatives of 2-xanthone, similar in structure to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid. These compounds exhibited promising results in anticonvulsant tests, indicating potential antiepileptic activity (Marona, Górka, & Szneler, 1998).
Enzyme Inhibition and Glaucoma Treatment
Supuran et al. (2000) explored the synthesis of water-soluble sulfonamides incorporating beta-alanyl moieties, which showed significant inhibition of carbonic anhydrase isozymes involved in aqueous humour secretion within the eye. These compounds, structurally related to this compound, demonstrated strong and long-lasting intraocular pressure-lowering properties, suggesting potential for topical antiglaucoma activity (Supuran et al., 2000).
Metabolic Fate Studies
Kiep et al. (2014) conducted metabolism studies using veratric acid, a compound with a 3,4-dimethoxyphenyl structure similar to this compound. This research provided insights into the metabolic fate of such compounds, potentially contributing to the understanding of metabolism pathways and interactions (Kiep et al., 2014).
Synthesis of Progenitors for Biologically Active Compounds
Saari et al. (1984) investigated the synthesis of (2-oxo-1,3-dioxol-4-yl)methyl esters of 3-hydroxy-alpha-methyltyrosine (methyldopa), an analog of this compound. These compounds showed promise as progenitors for methyldopa, a biologically active compound, indicating potential applications in drug development (Saari et al., 1984).
Properties
IUPAC Name |
(2S,3S)-3-(3,5-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(13(18)14(19)20)9-6-10(22-4)8-11(7-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEASTJAAFHWES-STQMWFEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)OC)OC)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC(=C1)OC)OC)[C@@H](C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376185 |
Source
|
Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959577-97-0 |
Source
|
Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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